The core structure comprises a phenothiazine ring system with a methylsulfanyl group at position 2 and a piperidine-derived side chain at position 10. The defining feature is the N-oxidation of the piperidine ring's tertiary nitrogen, forming a positively charged N-oxide moiety with a negatively charged oxygen. This modification significantly alters the molecule's electronic distribution and physicochemical properties compared to the parent drug.
The systematic IUPAC name is 10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine [1]. Key structural representations include:
CSc1ccc2Sc3ccccc3N(CCC4CCCC[N+]4(C)[O-])c2c1
InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
[1] Thioridazine N-Oxide exhibits stereoisomerism due to the chiral center at the piperidine C2 position. The parent thioridazine is administered as a racemate, and metabolic N-oxidation produces diastereomeric N-Oxides. These diastereomers may display distinct metabolic fates, receptor interactions, and analytical signatures, though detailed studies on their differential behaviors are limited.
Table 1: Molecular Properties of Thioridazine N-Oxide
Property | Value |
---|---|
Molecular Formula | C~21~H~26~N~2~OS~2~ |
Molecular Weight | 386.57 g/mol |
Accurate Mass | 386.1487 g/mol |
CAS Registry Number | 103827-30-1 |
Chemical Class | Phenothiazine Metabolite |
Chiral Centers | 1 (at C2 of piperidine ring) |
Thioridazine N-Oxide is primarily synthesized via enzymatic oxidation catalyzed by hepatic cytochrome P450 enzymes, notably Cytochrome P450 2D6. This pathway is a minor route compared to sulfoxidation at positions 2 and 5 of the phenothiazine ring [4]. In vitro studies using rat liver microsomes confirm that thioridazine undergoes competitive oxidation at nitrogen and sulfur sites [4].
Optimization Strategies:
The N-oxide bond is thermally labile and susceptible to reduction in vivo by hepatic reductases, limiting its accumulation. Synthesis protocols thus emphasize low-temperature processing and inert atmospheres to preserve structural integrity.
Reverse-phase High-Performance Liquid Chromatography with ultraviolet detection is the most established method for quantifying Thioridazine N-Oxide in biological matrices. Key parameters from validated assays include [1] [4]:
Sample preparation involves alkaline (pH 12) liquid-liquid extraction with hexane containing 1.5% isoamyl alcohol, achieving >90% recovery from plasma and brain homogenates [4]. This method resolves Thioridazine N-Oxide from other oxidative metabolites, enabling specific quantification at concentrations ≥5 ng/mL.
Table 2: Optimized High-Performance Liquid Chromatography Parameters for Thioridazine N-Oxide Analysis
Parameter | Specification |
---|---|
Column | C~18~, 5 µm, 250 mm × 4.6 mm |
Mobile Phase | Acetate buffer (pH 3.4):Acetonitrile (70:30 v/v) |
Column Temperature | 25°C |
Detection | Ultraviolet at 262 nm |
Injection Volume | 20 µL |
Sample Preparation | Alkaline LLE (hexane:isoamyl alcohol, 98.5:1.5) |
Limit of Quantitation | 5 ng/mL |
Mass Spectrometry:Electrospray ionization Mass Spectrometry in positive ion mode ([M]^+^ at m/z 387.156) coupled with High-Performance Liquid Chromatography enables sensitive detection. Fragmentation patterns include:
Nuclear Magnetic Resonance:¹H and ¹³C Nuclear Magnetic Resonance provide detailed structural assignment:
These orthogonal techniques (High-Performance Liquid Chromatography-ultraviolet, Mass Spectrometry, Nuclear Magnetic Resonance) provide complementary specificity for research on the compound's stability, metabolism, and impurity profiling.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1